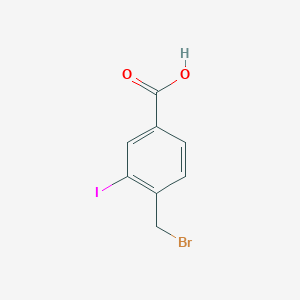

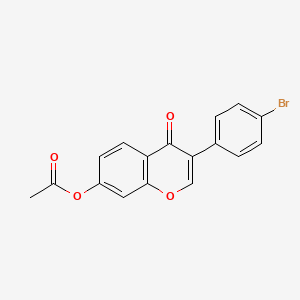

4-(Bromomethyl)-3-iodobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

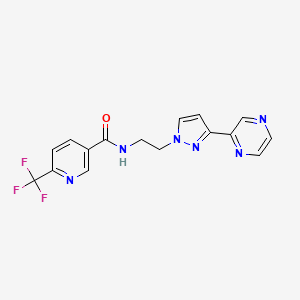

4-(Bromomethyl)-3-iodobenzoic acid is a laboratory chemical . It acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)-3-iodobenzoic acid involves several steps. One method involves the use of 4-methylbenzoic acid and N-bromosuccinimide, added to a round-bottomed flask containing a spin bar or a boiling stone . The reaction is then carried out in a solvent such as chlorobenzene .Chemical Reactions Analysis

4-(Bromomethyl)-3-iodobenzoic acid is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-3-iodobenzoic acid include a melting point range of 223-226°C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Eprosartan

-

Preparation of 5,10,15,20-Tetra(m-hydroxyphenyl)chlorin (Temoporfin)

-

Preparation of 4-(5-Arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic Acids

-

Boronic Acid-Based Autotaxin Inhibitors

- Application Summary : 4-(Bromomethyl)phenylboronic acid, which can be derived from 4-(Bromomethyl)-3-iodobenzoic acid, is used in the design of boronic acid-based autotaxin inhibitors .

- Results or Outcomes : The outcome of this application is the production of autotaxin inhibitors, which have potential therapeutic applications .

-

Synthesis of Boronated Phosphonium Salts

-

Enhancement of Gene Transfection Capability

- Application Summary : The incorporation of boronic acid groups, which can be derived from 4-(Bromomethyl)-3-iodobenzoic acid, is studied to enhance gene transfection capability .

- Results or Outcomes : The outcome of this application is the potential enhancement of gene transfection, which could have significant implications in gene therapy .

-

Sensing Applications

- Application Summary : Boronic acids, which can be derived from 4-(Bromomethyl)-3-iodobenzoic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .

- Results or Outcomes : The outcome of this application is the development of various sensing systems that can be used in homogeneous assays or heterogeneous detection .

-

Antitumoral Agent

-

Synthesis of β-tosylstyrene

Safety And Hazards

4-(Bromomethyl)-3-iodobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this chemical with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-3-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFSSHMERMOVGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-iodobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365414.png)

![cyclohexyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2365415.png)

![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)

![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)

![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)

![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)

![Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate](/img/structure/B2365426.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)

![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)